LC3B Binding Affinity: LD-Attec3 (Kd 1.9 µM) vs. LD-ATTEC1 (4.2 µM) and LD-ATTEC2 (4.9 µM)
LD-Attec3 exhibits a 2.2-fold higher binding affinity for LC3B (Kd = 1.9 µM) compared to LD-ATTEC1 (Kd = 4.2 µM) and a 2.6-fold improvement over LD-ATTEC2 (Kd = 4.9 µM), as measured under identical experimental conditions [1]. This quantitative difference in LC3B engagement directly impacts the efficiency of autophagosome tethering and downstream lipid droplet clearance.
| Evidence Dimension | LC3B binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 1.9 µM |
| Comparator Or Baseline | LD-ATTEC1: Kd ≈ 4.2 µM; LD-ATTEC2: Kd ≈ 4.9 µM |
| Quantified Difference | 2.2-fold higher affinity vs. LD-ATTEC1; 2.6-fold vs. LD-ATTEC2 |
| Conditions | In vitro binding assay, reported in comparative ATTEC table |
Why This Matters
Higher LC3B binding affinity translates to more efficient autophagosome recruitment, which is critical for achieving robust lipid droplet degradation in cellular assays.
- [1] Zhou X, et al. Targeted protein degradation: advances and challenges. Int J Mol Sci. 2025;26(12):5582. Table 1. ATTECs: LD-ATTEC1–4 Kd values. URL: https://pmc.ncbi.nlm.nih.gov/articles/PMC12193120/table/ijms-26-05582-t001/ View Source
